

# Lanraplenib Monosuccinate in Autoimmune Diseases: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lanraplenib monosuccinate |           |
| Cat. No.:            | B3028267                  | Get Quote |

Lanraplenib (formerly GS-9876) is an orally administered, selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various immune cells, including B cells and myeloid cells, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative analysis of the clinical trial outcomes for lanraplenib in several autoimmune diseases, contextualized with data from an alternative SYK inhibitor, fostamatinib, and relevant standard-of-care therapies.

#### **Mechanism of Action: The SYK Signaling Pathway**

SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[1] Upon receptor engagement by an antigen or immune complex, SYK is recruited and activated, initiating a cascade of downstream signaling events. These pathways, including those involving PLCy, PI3K/Akt, and MAP kinases, ultimately lead to immune cell activation, proliferation, and the production of inflammatory mediators.[1] By inhibiting SYK, lanraplenib aims to block these processes, thereby ameliorating the autoimmune response.





Click to download full resolution via product page

**Caption:** Simplified SYK signaling pathway and the inhibitory action of lanraplenib.

### **Clinical Trial Data Comparison**

The following sections present quantitative data from Phase II and III clinical trials involving lanraplenib and comparator agents across different autoimmune diseases. The comparisons are based on separate trials and do not represent head-to-head studies.

#### **Rheumatoid Arthritis (RA)**

While lanraplenib has been developed for inflammatory diseases, extensive clinical trial data in RA is more readily available for the comparator SYK inhibitor, fostamatinib. The OSKIRA



program evaluated fostamatinib in patients with an inadequate response to methotrexate (MTX) or TNF- $\alpha$  antagonists.

Table 1: Fostamatinib Efficacy in RA (OSKIRA-1 Trial)[3]

| Endpoint (at 24<br>weeks) | Fostamatinib<br>(100mg BID) + MTX<br>(n=~307)  | Fostamatinib<br>(100mg BID -><br>150mg QD) + MTX<br>(n=~308) | Placebo + MTX<br>(n=~308) |
|---------------------------|------------------------------------------------|--------------------------------------------------------------|---------------------------|
| ACR20 Response<br>Rate    | 49% (p<0.001)                                  | 44% (p=0.006)                                                | 34%                       |
| Change in mTSS            | Not Statistically<br>Significant               | Not Statistically<br>Significant                             | -                         |
| Common Adverse<br>Events  | Hypertension,<br>Diarrhea, Nausea,<br>Headache | Hypertension,<br>Diarrhea, Nausea,<br>Headache               | -                         |

ACR20: American College of Rheumatology 20% improvement criteria. mTSS: modified Total Sharp Score, a measure of joint damage.

#### **Cutaneous Lupus Erythematosus (CLE)**

A Phase II study (NCT03134222) evaluated the efficacy and safety of lanraplenib in adult females with moderately-to-severely active CLE.

Table 2: Lanraplenib Efficacy in CLE (12-Week Data)[3][4]



| Endpoint (at 12 weeks)          | Lanraplenib 30mg<br>QD (n=19) | Placebo (n=9) | Context: Standard of Care                                                         |
|---------------------------------|-------------------------------|---------------|-----------------------------------------------------------------------------------|
| Mean Change in<br>CLASI-A Score | -4.5                          | -5.5          | Varies; Antimalarials<br>and other agents aim<br>to reduce CLASI<br>scores.[5][6] |
| ≥5-point CLASI-A<br>Improvement | 56.3%                         | 50.0%         | Not directly comparable.                                                          |
| ≥50% CLASI-A<br>Improvement     | 31.3%                         | 37.5%         | Not directly comparable.                                                          |
| Serious Adverse<br>Events       | 2                             | 0             | -                                                                                 |

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score. The primary endpoint of mean change in CLASI-A score was not met.[3][4]

#### **Lupus Membranous Nephropathy (LMN)**

A small Phase II trial (NCT03285711) assessed lanraplenib in patients with LMN, a form of lupus nephritis. The primary endpoint was the percent change in 24-hour urine protein from baseline to week 16.[7][8]

Table 3: Lanraplenib Efficacy in LMN (16-Week Data)[8]



| Endpoint (at 16 weeks)                       | Lanraplenib 30mg QD<br>(n=4)                                  | Context: Mycophenolate<br>Mofetil (MMF)                                                                                                                                    |
|----------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Median Reduction in 24-hour<br>Urine Protein | No reduction observed                                         | Significant reductions typically seen. One study showed a median change from 2.26 g to 0.66 g.[9] Another estimated 77% of patients reach ≤0.50 g within 260 days.[10][11] |
| Study Discontinuation                        | High dropout rate (3 of 4 patients did not complete 16 weeks) | Varies by study.                                                                                                                                                           |

Due to the very small sample size and high dropout rate, limited conclusions can be drawn about lanraplenib's efficacy in LMN.[8]

## Sjögren's Syndrome (SS)

A Phase II study (NCT03100942) investigated lanraplenib in patients with active primary or secondary Sjögren's Syndrome.

Table 4: Lanraplenib Efficacy in Sjögren's Syndrome (12-Week Data)[2][12]

| Endpoint (at 12 weeks)                    | Lanraplenib 30mg<br>QD (n=37) | Placebo (n=36) | Context: Standard of Care                                                                  |
|-------------------------------------------|-------------------------------|----------------|--------------------------------------------------------------------------------------------|
| Composite Primary<br>Endpoint Achievement | 42.3% (p=0.16 vs<br>placebo)  | 26.7%          | First-line therapy is often hydroxychloroquine for inflammatory musculoskeletal pain. [13] |
| Mean Change in ESSDAI Score               | -1.0                          | -1.0           | Not directly comparable.                                                                   |
| Mean Change in ESSPRI Score               | -1.0                          | -1.0           | Not directly comparable.                                                                   |



ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index. ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index. The primary endpoint was not met.[2][12]

### **Experimental Protocols & Workflows**

Detailed methodologies are crucial for interpreting clinical trial data. Below are summaries of the protocols for the key trials cited.

#### **Protocol Summary: Lanraplenib in CLE (NCT03134222)**

- Study Design: A Phase II, randomized, double-blind, placebo-controlled, exploratory study.[4]
- Participants: Female patients aged 18-75 with a diagnosis of CLE and a CLASI activity score
   ≥ 10, who had an inadequate response or intolerance to at least one standard therapy.[4][14]
- Intervention: Patients were randomized to receive lanraplenib (30 mg), filgotinib (200 mg, another investigational drug), or placebo, administered orally once daily for 12 weeks.[4]
- Primary Endpoint: Change from baseline in the CLASI-A score at week 12.[4]
- Assessments: CLASI-A scores were assessed at screening, baseline, and at weeks 2, 4, 8, and 12.[15]

## Protocol Summary: Fostamatinib in RA (OSKIRA-1, NCT01197521)

- Study Design: A Phase III, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[16]
- Participants: Patients aged ≥18 with active RA who had an inadequate response to ongoing methotrexate (MTX) therapy.[3]
- Intervention: Patients were randomized to one of two fostamatinib dosing regimens (100 mg twice daily, or 100 mg twice daily for 4 weeks followed by 150 mg once daily) or placebo, in combination with their background MTX. The treatment period was 24 weeks.[3][16]
- Primary Endpoints: Proportion of patients achieving an ACR20 response at Week 24, and the change from baseline in the modified Total Sharp Score (mTSS) at Week 24.[3][16]



#### **General Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial, representative of the studies discussed.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 3. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]
- 4. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutaneous Lupus and the CLASI Instrument PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CLASI, a validated tool for the evaluation of skin disease in lupus erythematosus: a narrative review Chakka Annals of Translational Medicine [atm.amegroups.org]
- 7. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rmdopen.bmj.com [rmdopen.bmj.com]
- 9. Reduction of proteinuria with mycophenolate mofetil in predominantly membranous lupus nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Outcomes Observed among Biopsy Proven Lupus Nephritis Patients Treated with Mycophenolate Mofetil as First-line Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Outcomes Observed among Biopsy Proven Lupus Nephritis Patients Treated with Mycophenolate Mofetil as First-line Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sjogrens.org [sjogrens.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]



- 15. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Lanraplenib Monosuccinate in Autoimmune Diseases: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028267#lanraplenib-monosuccinate-clinical-trial-outcomes-in-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com